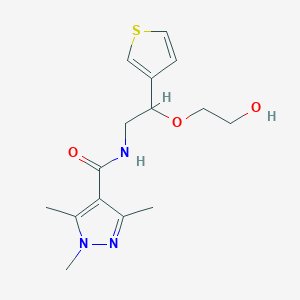

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a thiophene moiety and a hydroxyethoxy side chain. The hydroxyethoxy group may enhance hydrophilicity and hydrogen-bonding capacity, while the thiophene and pyrazole rings could contribute to π-π interactions or coordination chemistry, as seen in related compounds like PT-ADA-PPR (a coordination polymer used for dual-color lysosome imaging) .

Properties

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-10-14(11(2)18(3)17-10)15(20)16-8-13(21-6-5-19)12-4-7-22-9-12/h4,7,9,13,19H,5-6,8H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADZJRFXKDDXCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Pyrazole Ring : Known for its diverse biological activities.

- Thiophene Moiety : Imparts unique electronic properties and enhances interactions with biological targets.

- Hydroxyethoxy Group : Contributes to improved solubility and potential hydrogen bonding capabilities.

The molecular formula of the compound is , with a molecular weight of approximately 347.5 g/mol.

1. Anti-inflammatory Effects

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties

The presence of the thiophene ring in the compound is associated with antimicrobial activity. Thiophene derivatives have been reported to exhibit significant activity against various bacterial strains and fungi. For example, compounds similar to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide have shown promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .

3. Anticancer Activity

Preliminary investigations suggest potential anticancer properties due to the compound's ability to affect cellular signaling pathways involved in cancer progression. The thiophene moiety is particularly noted for its ability to interact with proteins involved in tumor growth and metastasis. Some derivatives have been tested for their cytotoxic effects on cancer cell lines, showing IC50 values in the low micromolar range.

The biological activity of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Interaction with Receptors : It may bind to receptors that modulate immune responses or cell proliferation.

- Induction of Apoptosis : Some studies indicate that it can trigger apoptotic pathways in cancer cells.

Case Study 1: Anti-inflammatory Activity

A study conducted on a series of pyrazole derivatives revealed that one derivative exhibited an IC50 value of 0.35 µM against the NS5B RNA polymerase enzyme in Hepatitis C virus (HCV) models. This suggests that modifications similar to those found in N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide could enhance anti-inflammatory effects significantly .

Case Study 2: Anticancer Potential

In vitro testing on breast cancer cell lines demonstrated that compounds structurally related to N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide inhibited cell proliferation by inducing apoptosis at concentrations ranging from 10 µM to 50 µM. The study highlighted the importance of the thiophene ring in enhancing cytotoxicity against tumor cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Key Differences and Similarities

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide (CAS 2034451-14-2)

Molecular Formula : C₁₉H₂₃N₅OS

Key Features :

Comparison with Target Compound :

PT-ADA-PPR ()

Its dual-color imaging capability stems from porphyrin integration and ethoxy side chains, suggesting that the hydroxyethoxy group in the target compound may similarly enhance photophysical properties for imaging applications .

Physicochemical and Functional Implications

- Hydrophilicity : The hydroxyethoxy group in the target compound likely increases water solubility compared to the cyclopropyl-bearing analogue, which may prioritize lipophilicity for membrane permeability .

- Synthetic Complexity : Both compounds require multi-step syntheses involving catalysts like FeCl₃ and solvents such as chloroform, as seen in PT-ADA-PPR’s preparation .

- Safety Profiles: Unlike hazardous chemicals listed in (e.g., hydroiodic acid, perfluorinated sulfonamides), neither the target compound nor its analogue are flagged as hazardous, though data gaps exist .

Research and Application Gaps

- Target Compound: No experimental data on density, melting point, or bioactivity are available, limiting direct application insights.

- Analogue (CAS 2034451-14-2) : Lacks MSDS or toxicity data, though its cyclopropyl group suggests design for enhanced stability in drug discovery .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functionalization. For example, similar compounds are synthesized via condensation of pyrazole precursors with thiophene-containing intermediates under reflux conditions using polar aprotic solvents like DMF or THF . Optimization can be achieved through statistical Design of Experiments (DoE), which systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to minimize trial-and-error approaches. Central Composite Design (CCD) or Box-Behnken models are effective for identifying optimal conditions with minimal experiments .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D variants) is essential for verifying the connectivity of the pyrazole, thiophene, and hydroxyethoxy moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade compounds). Infrared (IR) spectroscopy can validate functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What key structural features influence this compound’s reactivity and pharmacological potential?

The pyrazole core provides a rigid scaffold for hydrogen bonding, while the thiophene moiety enhances π-π stacking interactions with biological targets. The hydroxyethoxy chain introduces hydrophilicity, potentially improving solubility and bioavailability. Substituent positions (e.g., methyl groups at 1,3,5-positions on the pyrazole) can sterically hinder or direct reactivity in further functionalization .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve synthesis pathway design?

Quantum mechanical calculations (e.g., Density Functional Theory, DFT) predict transition states and reaction energetics, enabling in silico screening of feasible pathways. For instance, reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, while Molecular Dynamics (MD) simulations model solvent effects. These methods reduce experimental iterations by >50% when integrated with high-throughput experimentation .

Q. What strategies resolve contradictions in biological activity data across studies on pyrazole-carboxamide derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analysis frameworks can standardize data by normalizing to reference compounds and applying multivariate regression to isolate structural contributors to activity. For example, conflicting IC₅₀ values in kinase inhibition assays may reflect differences in ATP concentration or buffer pH, requiring rigorous protocol harmonization .

Q. How can statistical experimental design minimize trials needed to optimize synthesis?

Response Surface Methodology (RSM) maps nonlinear relationships between variables (e.g., temperature, catalyst) and outcomes (yield, purity). Fractional factorial designs screen dominant factors efficiently, while adaptive DoE iteratively refines conditions based on real-time feedback. This approach reduced optimization cycles for a related thiophene-pyrazole derivative from 30 to 8 experiments in one study .

Q. What in silico methods predict biological targets prior to empirical testing?

Molecular docking (e.g., AutoDock Vina) screens the compound against protein databases to prioritize targets (e.g., kinases, GPCRs). Pharmacophore modeling identifies essential interaction features (H-bond donors/acceptors, hydrophobic regions), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with activity. For example, a pyrazole analog showed predicted binding to COX-2, validated later via ELISA .

Methodological Considerations

- Contradiction Analysis : Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) to cross-reference bioactivity data with structural databases, identifying outliers for re-testing under controlled conditions .

- Data Validation : Apply Principal Component Analysis (PCA) to spectral data (NMR, IR) to detect batch-to-batch variability and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.